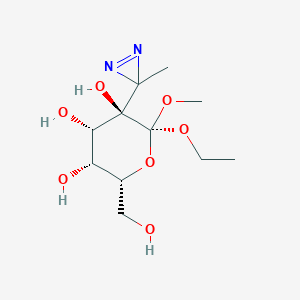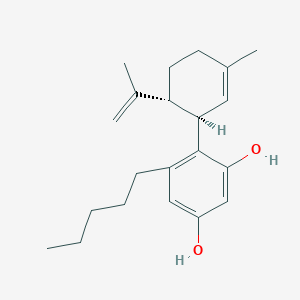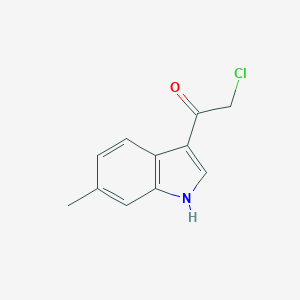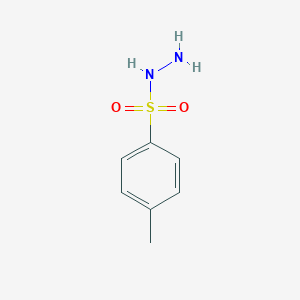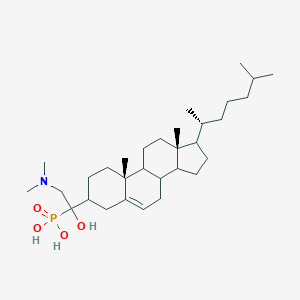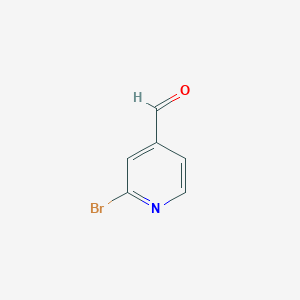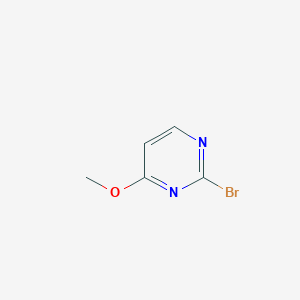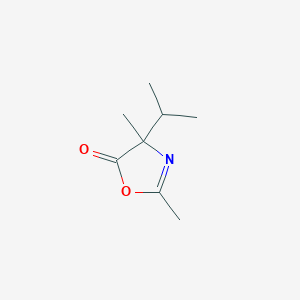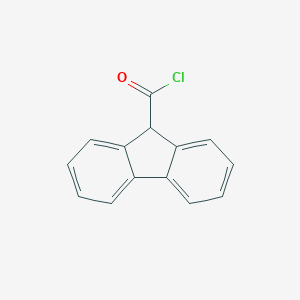
9H-fluorene-9-carbonyl chloride
Overview
Description
9H-fluorene-9-carbonyl chloride: is an organic compound with the molecular formula C14H9ClO . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a carbonyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of carbonyl-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9-carbonyl chloride typically involves the chlorination of 9H-fluorene-9-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acid chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation techniques to purify the product. The choice of chlorinating agent and reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 9H-fluorene-9-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: It can be reduced to 9H-fluorene-9-carboxaldehyde or 9H-fluorene-9-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 9H-fluorene-9-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4)
Major Products:
Amides, Esters, Thioesters: Formed from substitution reactions
9H-fluorene-9-carboxaldehyde, 9H-fluorene-9-methanol: Formed from reduction reactions
9H-fluorene-9-carboxylic acid: Formed from oxidation reactions
Scientific Research Applications
Chemistry: 9H-fluorene-9-carbonyl chloride is widely used in organic synthesis, particularly in the formation of carbonyl-containing compounds such as ketones, amides, and esters. It serves as a key intermediate in various carbonylation reactions.
Biology and Medicine: In biological research, this compound is used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals. Its reactivity with nucleophiles makes it a valuable building block in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other high-value chemicals.
Mechanism of Action
The mechanism of action of 9H-fluorene-9-carbonyl chloride primarily involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various carbonyl-containing products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
9H-fluorene-9-carboxylic acid: The precursor to 9H-fluorene-9-carbonyl chloride, used in similar synthetic applications.
9H-fluorene-9-carboxaldehyde: A reduction product of this compound, used in organic synthesis.
9H-fluorene-9-methanol: Another reduction product, used in the synthesis of various organic compounds.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming a wide range of carbonyl-containing compounds. Its ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable intermediate in both research and industrial applications.
Properties
IUPAC Name |
9H-fluorene-9-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVDEVQOPPKHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364921 | |
| Record name | 9H-fluorene-9-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24168-51-2 | |
| Record name | 9H-fluorene-9-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)
